Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Description

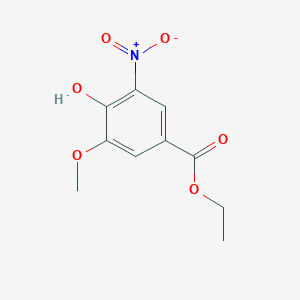

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 42590-00-1) is a substituted benzoate ester with the molecular formula C₉H₉NO₆ and a molecular weight of 227.17 g/mol . Its structure features a hydroxy (-OH) group at position 4, a methoxy (-OCH₃) group at position 3, and a nitro (-NO₂) group at position 5 on the benzene ring. This compound is typically synthesized via nitration and esterification reactions, as evidenced by analogous methods for related nitrobenzoates (e.g., nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ followed by esterification) .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-7(11(14)15)9(12)8(5-6)16-2/h4-5,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANOLSCYJOAKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657878 | |

| Record name | Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64095-07-4 | |

| Record name | Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate serves as a significant precursor in organic synthesis. Its reactive functional groups allow it to undergo various chemical transformations:

- Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates due to its ability to participate in substitution and reduction reactions.

- Synthesis of Other Compounds : The compound can be transformed into derivatives such as methyl 4-hydroxy-3-methoxy-5-aminobenzoate through reduction processes.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

- Enzyme Inhibition : Studies have shown that this compound interacts with specific enzymes, acting as an inhibitor or substrate analog. For example, investigations into its binding affinity with decarboxylases have provided insights into its mechanism of action at the molecular level.

- Antimicrobial Activity : The presence of the nitro group may enhance its antimicrobial properties, making it a candidate for further pharmacological studies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : Its unique structure makes it valuable in designing new drugs with specific pharmacological activities. The compound's solubility and bioavailability are enhanced by its hydroxyl and methoxy groups, which are critical for drug formulation.

Industrial Applications

The compound also finds applications in industrial settings:

- Dyes and Pigments : this compound is used in the production of dyes and pigments due to its vibrant color properties derived from the nitro and methoxy groups .

Case Studies

Several case studies highlight the applications of this compound:

- Pharmacological Study : A study investigated the compound's interaction with enzyme systems involved in metabolic pathways. Results indicated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.

- Antimicrobial Research : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Properties

- Appearance : Crystalline solid (based on structural analogs)

- Solubility: Likely polar organic solvents (e.g., ethanol, DMF) due to nitro and ester groups.

Comparison with Structurally Similar Compounds

Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate (CAS: 1260793-40-5)

Key Difference: Replacing the hydroxy group with an amino group reduces molecular weight slightly and alters chemical reactivity. The amino derivative is more basic and offers distinct synthetic pathways for drug development .

Ethyl 4-Methyl-3-(Methylsulfonyl)-5-Nitrobenzoate (CAS: 52317-31-4)

Key Difference: The ethyl ester and sulfonyl group increase steric bulk and molecular weight.

4-(3-Nitrobenzyloxy)-Benzoic Acid Methyl Ester (CAS: Not provided)

Ethyl 4-Nitrobenzoate Derivatives (General Class)

Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrocinnamate, Ethyl 4-nitrobenzoylacetate) lack the hydroxy and methoxy substituents present in the target compound. These derivatives are simpler in structure and often used as UV-absorbing agents or intermediates for dyes .

Data Table of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Mthis compound | 42590-00-1 | C₉H₉NO₆ | 227.17 | -OH, -OCH₃, -NO₂ |

| Methyl 4-amino-3-methoxy-5-nitrobenzoate | 1260793-40-5 | C₉H₁₀N₂O₅ | 226.19 | -NH₂, -OCH₃, -NO₂ |

| Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate | 52317-31-4 | C₁₁H₁₃NO₆S | 287.29 | -CH₃, -SO₂CH₃, -NO₂ |

| 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester | N/A | C₁₅H₁₃NO₆ | 303.27 | -OCH₂C₆H₃NO₂ |

Research Implications and Gaps

Future studies should explore:

- Synthesis and properties of the ethyl analog.

- Biological activity correlations with substituent electronic effects.

- Applications in drug delivery or materials science.

Biological Activity

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a compound with notable structural features including hydroxyl, methoxy, and nitro groups, has been the subject of various studies examining its biological activities. This article synthesizes findings from diverse research sources, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.2 g/mol. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) contributes to its unique chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can disrupt bacterial cell wall synthesis and interfere with metabolic pathways in various microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound's efficacy against Candida albicans suggests its potential use in treating fungal infections, highlighting its broad-spectrum antimicrobial activity.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. This is particularly relevant in combating oxidative stress-related diseases.

The antioxidant mechanism is attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that it possesses a significant capacity to reduce oxidative damage in cellular models .

Case Studies and Experimental Findings

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that this compound significantly inhibited growth at concentrations lower than those required for conventional antibiotics .

- Antioxidant Activity Assessment : In vitro tests showed that this compound effectively reduced reactive oxygen species (ROS) levels in human cells exposed to oxidative stress, suggesting a protective effect against cellular damage .

Preparation Methods

Detailed Preparation Steps

Starting Material Preparation and Nitration

- Starting compound: 3-alkoxy-4-acetoxybenzaldehyde (where alkoxy can be ethoxy for the target compound).

- Nitration: Reaction with nitrating agents such as concentrated or fuming nitric acid in solvents like chloroform, dichloromethane, or dichloroethane at low temperatures (-20 to 5 °C) to introduce the nitro group selectively at the 5-position.

- Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediate with an isomer impurity ratio of 8-20% and yields around 85%.

Deacetylation and Hydroxyl Group Formation

- The acetyl protecting group on the phenol is removed by reaction with inorganic bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in organic solvents (ethanol, methanol, tetrahydrofuran, dioxane) at temperatures ranging from -10 to 45 °C.

- This step yields 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde intermediate.

Methylation of Hydroxyl Group

- The free hydroxyl group is methylated using methylating agents such as methyl iodide, dimethyl sulfate, methyl bromide, or methoxy p-toluenesulfonate.

- The reaction is carried out under alkaline conditions and mild heating (35-55 °C), converting hydroxy to methoxy groups, leading to 3-alkoxy-4-methoxy-2-nitrobenzaldehyde.

Oxidation to Carboxylic Acid

- The aldehyde group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or sodium permanganate.

- The reaction is typically performed under alkaline conditions at room temperature overnight.

- This step produces 3-alkoxy-4-methoxy-2-nitrobenzoic acid intermediates with yields around 90-95% and isomer ratios near 10-12%.

Dealkylation and Esterification

- Selective dealkylation of the alkoxy group (e.g., ethoxy) is achieved using organic alkalis combined with lithium salts or boron trichloride, yielding the hydroxy group at the 4-position.

- The final esterification to ethyl benzoate can be done by reacting the acid with ethanol under acidic or catalytic conditions, or by starting from ethyl-protected intermediates to maintain the ethyl ester functionality throughout the process.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Concentrated/fuming nitric acid | -20 to 5 | Chloroform, DCM, DCE | ~85 | Isomer ratio 8-20% |

| Deacetylation | NaOH, KOH, or LiOH (3 eq) | -10 to 45 | Ethanol, Methanol, THF, Dioxane | - | Hydroxyl deprotection |

| Methylation | Methyl iodide, dimethyl sulfate, etc. | 35 to 55 | Same as above | - | Converts OH to OCH3 |

| Oxidation | KMnO4 or NaMnO4 (2-5 eq) | Room temp | Aqueous/organic solvent | 90-95 | Aldehyde to acid |

| Dealkylation | Organic alkali + Li salt or BCl3 | Variable | Organic solvent | - | Selective removal of alkoxy group |

| Esterification | Ethanol + acid catalyst or ethyl-protected intermediates | Variable | Ethanol or organic solvent | - | Formation of ethyl ester |

Supporting Research Findings

- The patent literature provides a robust synthetic route with detailed reaction conditions, yields, and impurity profiles for closely related compounds, which can be extrapolated for ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

- The nitration step is critical for regioselectivity and controlling isomer formation, with solvent choice and temperature playing key roles.

- Methylation and oxidation steps are well-established with high yields and reproducibility.

- Dealkylation methods allow selective hydroxy group formation without degrading the nitro or ester functionalities.

Additional Notes

- While direct preparation methods specifically naming this compound are scarce in open literature, the closely related synthetic pathways for positional isomers and analogs provide a comprehensive foundation.

- Alternative synthetic routes may involve heterocyclic intermediates or benzimidazole derivatives, but these are more complex and less direct.

- Analytical techniques such as HPLC, NMR, and IR are routinely used to monitor reaction progress and confirm product purity.

Q & A

Q. How can researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent content. Reproducibility requires strict adherence to crystallization protocols and solvent purity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.